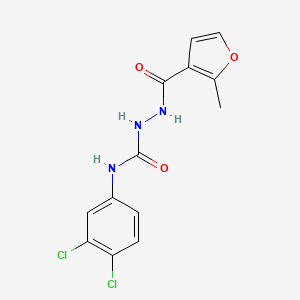
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. CFMS is a sulfonamide derivative that possesses unique chemical properties that make it an ideal candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is still not fully understood. However, studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of specific enzymes and proteins that are involved in various biological processes. For example, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. By inhibiting the activity of HDACs, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can alter the expression of various genes, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can induce apoptosis in cancer cells by activating specific signaling pathways. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is also highly soluble in various organic solvents, making it easy to work with in the lab. However, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide does have some limitations. It is a relatively new compound, and its full range of applications and potential side effects are still not fully understood. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is a potent inhibitor of specific enzymes and proteins, which can lead to off-target effects if not used carefully.
Direcciones Futuras
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several potential future directions for research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the full range of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's anti-cancer effects and to identify any potential side effects. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide also has potential applications in the treatment of various inflammatory diseases and neurological disorders. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
Conclusion:
In conclusion, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, or N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments, but its full range of applications and potential side effects are still not fully understood. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
Métodos De Síntesis
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide involves the reaction of 2-chloro-6-fluorobenzylamine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is in the field of cancer research. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-11-7-8-13(9-12(11)2)19(22(3,20)21)10-14-15(17)5-4-6-16(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKDTQYVMOEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)

![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)

![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)